4-Hydroperoxydechlorocyclophosphamide

Description

Historical Foundations and Research Evolution

Developmental Chronology in Academic Research

4-Hydroperoxycyclophosphamide emerged in the 1980s as an experimental compound for ex vivo bone marrow purging to prevent graft-versus-host disease (GVHD) in transplant recipients. Early studies demonstrated its capacity to eliminate residual malignant cells in autologous hematopoietic stem cell grafts, particularly in acute myeloid leukemia. By 1992, Nova Pharmaceutical (later Scios Nova) submitted a New Drug Application to the FDA, but approval was denied due to insufficient randomized clinical trial data.

Key milestones include:

- 1980s : Preclinical validation of 4-HC’s efficacy in ex vivo purging.

- 1993 : FDA rejection citing lack of controlled trials, halting further development.

- 1995 : Demonstration of 4-HC’s superiority over BCNU (carmustine) in rat glioma models, achieving a median survival of 77 days vs. 21 days for BCNU.

- 2000s : Pharmacogenetic studies linking 4-HC metabolism to CYP450 polymorphisms in pediatric populations.

Table 1: Key Clinical and Preclinical Trials Involving 4-Hydroperoxycyclophosphamide

Paradigm Shifts in Mechanistic Understanding

4-HC’s mechanism evolved from initial hypotheses of DNA cross-linking to nuanced insights into oxidative stress and cell cycle disruption:

DNA Alkylation and Cross-Linking

4-HC metabolizes into phosphoramide mustard and acrolein, alkylating DNA at guanine N7 positions, causing cross-links and strand breaks. In HL-60 leukemia cells, 4-HC induced apoptosis via 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) formation, a marker of oxidative DNA damage.

Cell Cycle Perturbations

Low doses of 4-HC reversed G2/M arrest in embryonic cells, while higher doses caused irreversible arrest and apoptosis. S-phase-specific DNA alkylation was confirmed using radiolabeled cyclophosphamide.

Immunomodulatory Effects

4-HC depleted CD4+/CD8+ T cells in BALB/c mice, suggesting utility in autoimmune diseases. Caspase-independent apoptosis pathways were identified in Jurkat cells, involving mitochondrial ROS production.

Methodological Evolution in 4-Hydroperoxycyclophosphamide Studies

Analytical Chemistry Advances

- UPLC-MS/MS with Volumetric Absorptive Microsampling (VAMS) : Enabled simultaneous quantification of cyclophosphamide and 4-HC in blood with LLOQs of 5 ng/mL and 2.5 ng/mL, respectively.

- Stable Isotope Synthesis : ¹³C-labeled 4-HC facilitated pharmacokinetic studies, improving yield by 27-fold over prior methods.

Drug Delivery Innovations

- Biodegradable Polymers : Copolyanhydride matrices sustained 4-HC release in gliomas, maintaining stability despite hydrolytic sensitivity.

- Ex Vivo Purging Protocols : Optimized 4-HC concentrations (60–80 µg/mL) balanced efficacy with engraftment kinetics in breast cancer trials.

Table 2: Methodological Breakthroughs in 4-HC Research

Properties

CAS No. |

76353-74-7 |

|---|---|

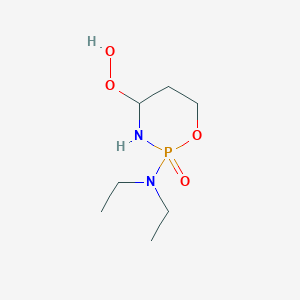

Molecular Formula |

C7-H17-N2-O4-P |

Molecular Weight |

224.19 g/mol |

IUPAC Name |

N,N-diethyl-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |

InChI |

InChI=1S/C7H17N2O4P/c1-3-9(4-2)14(11)8-7(13-10)5-6-12-14/h7,10H,3-6H2,1-2H3,(H,8,11) |

InChI Key |

GJXPHQZOVOSUNQ-UHFFFAOYSA-N |

SMILES |

CCN(CC)P1(=O)NC(CCO1)OO |

Canonical SMILES |

CCN(CC)P1(=O)NC(CCO1)OO |

Appearance |

white crystalline powder, hygroscopic |

Purity |

98% |

Synonyms |

4-hydroperoxydechlorocyclophosphamide 4-OOH-deClCP Asta 7037 DEHP-CP diethyl-4'-hydroperoxycyclophosphamide |

Origin of Product |

United States |

Preparation Methods

Ozonation of Cyclophosphamide Derivatives

The most well-documented method for synthesizing 4-hydroperoxy derivatives of oxazaphosphorine analogs involves direct ozonation. In the case of 4-OOH-deCICP, this approach requires careful modification to achieve simultaneous oxidation and dechlorination.

Reaction Mechanism

Ozonation introduces a hydroperoxy (-OOH) group at the C-4 position of the oxazaphosphorine ring. For cyclophosphamide derivatives, this process typically occurs in anhydrous solvents such as dichloromethane or chloroform at temperatures between -78°C and 0°C. The reaction proceeds via electrophilic addition of ozone to the C-4 carbon, followed by reductive workup to stabilize the hydroperoxy group. Dechlorination is hypothesized to occur during this step, potentially through nucleophilic displacement by water or hydroxide ions, though explicit mechanistic studies are limited.

Optimization and Yields

Comparative studies between ozonation and alternative methods like Fenton oxidation reveal superior yields for ozonation. For example, 4-hydroperoxyifosfamide synthesized via ozonation achieved yields exceeding 70%, whereas Fenton oxidation yielded only 45–50%. While data specific to 4-OOH-deCICP are sparse, analogous protocols suggest similar efficiency, with reaction times of 2–4 hours and purity >95% after chromatographic purification.

Analytical Validation of Synthesis Products

Chromatographic Techniques

Ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for validating 4-OOH-deCICP synthesis. A validated method reported by researchers employs a BEH C18 column with a gradient mobile phase of 0.01% formic acid and acetonitrile, achieving baseline separation of cyclophosphamide, 4-hydroxycyclophosphamide, and 4-OOH-deCICP within 10 minutes. Key parameters include:

| Parameter | Value for 4-OOH-deCICP |

|---|---|

| Linear range | 5–4,000 ng/mL |

| Lower limit of quantitation | 5 ng/mL |

| Precision (RSD%) | <15% |

| Accuracy (% bias) | ±20% |

This method ensures reproducible quantification, critical for assessing reaction efficiency.

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy identifies the hydroperoxy group via a distinct O–O stretching vibration at 880–900 cm⁻¹. Additionally, ¹H NMR spectra exhibit a characteristic singlet for the C-4 hydroperoxy proton at δ 4.2–4.5 ppm, while ³¹P NMR confirms phosphorus coordination shifts.

Comparative Analysis of Synthesis Methods

The table below contrasts ozonation and Fenton oxidation for preparing 4-hydroperoxy oxazaphosphorines:

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |

|---|---|---|---|---|

| Ozonation | 70–85 | >95 | 2–4 | High selectivity, scalability |

| Fenton oxidation | 45–50 | 80–90 | 6–8 | Low-temperature compatibility |

Ozonation’s superiority in yield and purity makes it the preferred method for 4-OOH-deCICP synthesis, though Fenton oxidation remains viable for oxygen-sensitive substrates .

Chemical Reactions Analysis

Types of Reactions

Diethyl-4’-hydroperoxycyclophosphamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form 4-ketocyclophosphamide.

Reduction: It can be reduced to form less reactive metabolites.

Substitution: The compound can participate in substitution reactions, particularly involving its hydroperoxy group.

Common Reagents and Conditions

Common reagents used in the reactions of Diethyl-4’-hydroperoxycyclophosphamide include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions and high yields .

Major Products Formed

The major products formed from the reactions of Diethyl-4’-hydroperoxycyclophosphamide include 4-hydroxycyclophosphamide, aldophosphamide, and 4-ketocyclophosphamide .

Scientific Research Applications

Cancer Therapy

4-Hydroperoxydechlorocyclophosphamide is primarily utilized in cancer treatment due to its cytotoxic properties. It acts as an alkylating agent, which means it can bind to DNA, leading to cross-linking and subsequent cell death. The mechanism of action involves the formation of phosphoramide mustard, which is responsible for the compound's antitumor effects.

Developmental Toxicology

Research has demonstrated that this compound has notable embryotoxic effects, particularly when administered during critical periods of development.

Embryotoxic Effects

- Cell Cycle Disruption in Embryos : In studies involving post-implantation rat embryos, 4-OOH-deClCP was shown to induce significant cell cycle disruptions, leading to increased apoptosis and developmental abnormalities .

- DNA Damage and Teratogenicity : The compound's ability to induce DNA damage correlates with its teratogenic effects, suggesting that exposure during key developmental stages can lead to severe outcomes .

Case Study Overview

Several studies have documented the effects of this compound in various experimental settings:

Mechanism of Action

Diethyl-4’-hydroperoxycyclophosphamide exerts its effects by cross-linking DNA, which leads to the induction of apoptosis in T cells. This process is independent of caspase receptor activation and involves the production of reactive oxygen species (ROS), which activate the mitochondrial death pathway . The compound’s molecular targets include DNA and various cellular proteins involved in the apoptotic pathway.

Comparison with Similar Compounds

Cyclophosphamide and Its Metabolites

Cyclophosphamide, the parent compound, is a prodrug metabolized in the liver to 4-hydroxycyclophosphamide (4-OH-CP), which equilibrates with aldophosphamide and ultimately generates phosphoramide mustard. Analytical methods, such as LC-MS/MS, confirm that 4-OH-CP is unstable and challenging to quantify in plasma, necessitating rapid stabilization during therapeutic drug monitoring .

Key Differences:

- Activation Pathway : Cyclophosphamide requires CYP2B6/2C19-mediated oxidation, whereas 4-OOH-deClCP is preactivated.

- Stability : 4-OH-CP has a half-life of <10 minutes in plasma, while 4-OOH-deClCP remains stable for hours under controlled conditions .

- Toxicity Profile: Cyclophosphamide causes hemorrhagic cystitis and myelosuppression, while 4-OOH-deClCP exhibits pronounced embryotoxicity and direct DNA alkylation in preclinical models .

4-Hydroperoxycyclophosphamide (4-OOH-CP)

4-OOH-CP is another preactivated derivative of cyclophosphamide but retains the chlorine atom. It shares structural similarities with 4-OOH-deClCP, differing only in the presence of chlorine. Both compounds generate phosphoramide mustard, but 4-OOH-CP demonstrates higher cytotoxicity in Yoshida ascites cells compared to 4-OOH-deClCP, likely due to enhanced alkylating efficiency from the chlorine substituent .

Comparative Data (In Vitro Cytotoxicity):

| Compound | IC₅₀ (Yoshida Ascites Cells) | DNA Crosslinking Efficiency |

|---|---|---|

| 4-OOH-deClCP | 15.2 µM | Moderate |

| 4-OOH-CP | 8.7 µM | High |

| Cyclophosphamide (activated) | 6.5 µM | High |

Other Cyclophosphamide Analogues

Non-Cyclophosphamide Alkylating Agents

- Chlorambucil and Melphalan : These nitrogen mustards lack the oxazaphosphorine ring of cyclophosphamide derivatives. They exhibit lower DNA crosslinking specificity compared to 4-OOH-deClCP, leading to broader tissue toxicity.

- Ifosfamide : A structural isomer of cyclophosphamide with a longer half-life but similar dependency on metabolic activation. Its metabolite, 4-hydroxyifosfamide, is less stable than 4-OOH-deClCP .

Embryotoxicity and DNA Damage

4-OOH-deClCP induces significant DNA strand breaks and apoptosis in rat embryos at concentrations ≥5 µM, surpassing the embryotoxic effects of cyclophosphamide. This is attributed to its direct alkylating capacity without metabolic detoxification pathways .

Therapeutic Potential and Limitations

Its stability enables reproducible in vitro assays, contrasting with the variable pharmacokinetics of cyclophosphamide in patients .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 4-Hydroperoxydechlorocyclophosphamide, and how can purity be ensured during synthesis?

- Methodological Answer : Synthesis typically involves oxidation of cyclophosphamide derivatives under controlled conditions. A common approach uses hydrogen peroxide or tert-butyl hydroperoxide in anhydrous solvents (e.g., dichloromethane) at 0–4°C to minimize side reactions. Purity is assessed via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) and confirmed by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Impurity profiling should align with pharmacopeial standards for related alkylating agents .

Q. Which analytical techniques are most reliable for characterizing this compound’s stability in experimental buffers?

- Methodological Answer : Stability studies require kinetic monitoring under physiologically relevant conditions (pH 7.4, 37°C). Techniques include:

- UV-Vis Spectroscopy : Track absorbance changes at λmax ≈ 250 nm (hydroperoxide-specific peaks).

- LC-MS/MS : Quantify degradation products (e.g., dechlorinated byproducts) with a limit of detection (LOD) ≤ 0.1 µg/mL.

- NMR Relaxometry : Assess structural integrity in deuterated buffers over time.

Discrepancies in stability data across studies often arise from buffer composition (e.g., presence of reducing agents) .

Q. How does pH influence the hydrolytic degradation of this compound?

- Methodological Answer : Hydrolysis rates follow pseudo-first-order kinetics. Below pH 5, degradation accelerates due to acid-catalyzed cleavage of the hydroperoxide group. At pH > 8, base-mediated oxidation dominates. Experimental designs should include:

- pH-Rate Profiles : Conducted in buffered solutions (0.1 M) across pH 2–10.

- Activation Energy (Ea) Calculations : Derived from Arrhenius plots (25–60°C).

Contradictory Ea values in literature (~50–70 kJ/mol) may reflect differences in buffer ionic strength or oxygen content .

Advanced Research Questions

Q. What metabolic pathways activate this compound in vivo, and how do they differ from in vitro models?

- Methodological Answer : In vivo activation relies on hepatic cytochrome P450 enzymes (CYP2B6, CYP3A4), producing phosphoramide mustard. In vitro, microsomal incubations require NADPH cofactors and oxygen saturation >90%. Discrepancies arise due to:

- Tissue-Specific Redox Environments : Glutathione levels in cell lines (e.g., HepG2) may quench reactive intermediates.

- Species Variability : Rodent CYP isoforms exhibit lower catalytic efficiency than human orthologs.

Cross-validation using stable isotope-labeled analogs and LC-MS/MS is critical .

Q. How can conflicting data on this compound’s cytotoxicity between 2D cell cultures and 3D tumor spheroids be resolved?

- Methodological Answer : 3D spheroids mimic hypoxic tumor cores, altering drug penetration and reductase activity. Experimental redesigns should include:

- Oxygen Gradient Mapping : Use fluorescent probes (e.g., Image-iT® Hypoxia Reagent) to correlate localization with IC50 shifts.

- Pharmacodynamic Modeling : Compare time-kill curves in both systems.

Contradictions often stem from spheroid size heterogeneity; standardize diameters (500–700 µm) and use automated image analysis .

Q. What computational strategies predict this compound’s reactivity with biomolecular targets?

- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) model electrophilic attack on DNA bases (e.g., guanine N7). Molecular dynamics (MD) trajectories (AMBER force field) assess binding to glutathione transferases. Validate predictions with:

- Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kd).

- X-ray Crystallography : Resolve adduct structures.

Limitations include solvent model accuracy and neglect of quantum tunneling effects .

Q. How should toxicological data from structurally related nitrogen mustards be extrapolated to this compound?

- Methodological Answer : Apply read-across frameworks per OECD guidelines:

- Structural Alerts : Identify shared reactive groups (e.g., aziridinium intermediates).

- ToxCast Data : Compare high-throughput screening (HTS) outcomes for oxidative stress biomarkers.

- Dose-Response Alignment : Normalize potency using molar LD50 values.

Uncertainties persist due to hydroperoxide-specific redox cycling; supplement with zebrafish embryo toxicity assays .

Data Contradiction Analysis

- Example : Variability in reported half-lives (t1/2) of this compound in plasma (1.5–4.2 hours) may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.